
Calcium Green-5N AM for Flow Cytometry:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Calcium Green-5N AM

Cat. No.: B13915635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium Green-5N AM is a low-affinity fluorescent indicator for measuring intracellular calcium

concentrations ([Ca²⁺]i) using flow cytometry. Its acetoxymethyl (AM) ester form allows for

passive diffusion across the cell membrane, where intracellular esterases cleave the AM group,

trapping the active indicator inside the cell. Upon binding to Ca²⁺, Calcium Green-5N exhibits a

significant increase in fluorescence intensity, which can be detected by the 488 nm laser of a

flow cytometer. With a relatively high dissociation constant (Kd) in the micromolar range,

Calcium Green-5N is particularly well-suited for measuring high-amplitude calcium fluxes that

might saturate higher-affinity indicators. This makes it a valuable tool for studying cellular

responses to a wide range of stimuli that trigger substantial increases in intracellular calcium.

Quantitative Data
A summary of the key quantitative characteristics of Calcium Green-5N and other common

green fluorescent calcium indicators is provided below for easy comparison.
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Property Calcium Green-5N Fluo-4
Oregon Green 488
BAPTA-1

Excitation Wavelength

(nm)
~506 ~494 ~494

Emission Wavelength

(nm)
~532 ~516 ~521

Dissociation Constant

(Kd) for Ca²⁺
~14 µM[1] ~345 nM[2] ~170 nM

Fluorescence Intensity

Increase upon Ca²⁺

Binding

~38-fold[1] >100-fold[3] ~14-fold[4]

Quantum Yield (Ca²⁺-

saturated)
Not explicitly found

~3 times lower than

Calbryte-520
~0.7

Signaling Pathway: GPCR-Mediated Intracellular
Calcium Release
A common application for measuring intracellular calcium is to monitor the activation of G

protein-coupled receptors (GPCRs). The diagram below illustrates a typical signaling cascade

initiated by ligand binding to a Gq-coupled GPCR, leading to an increase in intracellular

calcium.
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Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Protocols
Protocol 1: Preparation of Calcium Green-5N AM Stock
Solution
Materials:

Calcium Green-5N AM (e.g., 50 µg vial)
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High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

Allow the vial of Calcium Green-5N AM to equilibrate to room temperature before opening to

prevent moisture condensation.

Add the appropriate volume of DMSO to the vial to create a 1 mM stock solution. For a 50 µg

vial with a molecular weight of approximately 1336 g/mol , this would be about 37.4 µL of

DMSO.

Vortex briefly to ensure the dye is fully dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Staining Cells with Calcium Green-5N AM for
Flow Cytometry
Materials:

Cell suspension (e.g., Jurkat cells, PBMCs)

Complete cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with

Ca²⁺ and Mg²⁺)

1 mM Calcium Green-5N AM stock solution in DMSO

Fetal Bovine Serum (FBS), heat-inactivated

Probenecid (optional, to prevent dye leakage)

Flow cytometry tubes

Procedure:
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Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL in pre-warmed (37°C)

culture medium or buffer.

Prepare the Calcium Green-5N AM loading solution. Dilute the 1 mM stock solution to a

final working concentration of 1-5 µM in the cell suspension. For example, add 1-5 µL of 1

mM stock solution per 1 mL of cell suspension. The optimal concentration should be

determined empirically for each cell type.

(Optional) If using probenecid, add it to the cell suspension at a final concentration of 1-2.5

mM.

Incubate the cells with the Calcium Green-5N AM loading solution for 30-60 minutes at

37°C in the dark.

After incubation, wash the cells to remove excess dye. Add 5 volumes of pre-warmed

medium or buffer, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.

Resuspend the cell pellet in fresh, pre-warmed medium or buffer at a concentration of 1 x

10⁶ cells/mL.

Allow the cells to rest for at least 15-30 minutes at 37°C in the dark to allow for complete de-

esterification of the AM ester.

The cells are now ready for flow cytometric analysis.

Protocol 3: Flow Cytometry Analysis of Calcium Flux
Materials:

Stained cell suspension

Agonist (stimulant to induce calcium flux, e.g., ionomycin, ATP, or a specific GPCR ligand)

Antagonist (optional, to inhibit the response)

Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30

nm bandpass filter).
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Procedure:

Set up the flow cytometer with the appropriate laser and filter configuration for detecting

Calcium Green-5N fluorescence (FITC channel).

Equilibrate the stained cell suspension to 37°C before analysis.

Begin acquiring data on the flow cytometer, recording the baseline fluorescence of the

resting cells for approximately 30-60 seconds.

Without stopping the acquisition, add the agonist to the cell suspension and gently mix.

Continue acquiring data to monitor the change in fluorescence intensity over time as the

cells respond to the stimulus. The acquisition time will depend on the kinetics of the calcium

response, typically ranging from 2 to 10 minutes.

(Optional) For a positive control and to determine the maximum fluorescence (Fmax), add a

calcium ionophore like ionomycin at the end of the experiment.

(Optional) To determine the minimum fluorescence (Fmin), a calcium chelator like EGTA can

be added to a separate sample.

Data Analysis Workflow
The following diagram outlines the general workflow for analyzing calcium flux data obtained

from flow cytometry.
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1. Data Acquisition
(Fluorescence vs. Time)

2. Gating
(Identify cell population of interest)

3. Generate Kinetics Plot
(Mean Fluorescence Intensity vs. Time)

4. Baseline Normalization
(e.g., F/F0)

5. Quantification
(Peak response, area under the curve)

6. Comparison
(e.g., Stimulated vs. Unstimulated)
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Caption: Flow cytometry data analysis workflow for calcium flux.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b13915635?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13915635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause Solution

Weak or no signal - Insufficient dye loading

- Optimize dye concentration

and incubation time. - Ensure

cells are healthy and

metabolically active.

- Low target

expression/response

- Use a positive control (e.g.,

ionomycin) to confirm cell

loading and instrument

function.

- Incompatible buffer

- Ensure the buffer contains

physiological concentrations of

Ca²⁺ and Mg²⁺.

High background fluorescence
- Incomplete removal of

extracellular dye

- Ensure thorough washing

after dye loading.

- Dye compartmentalization

- Lower the incubation

temperature during loading

(e.g., room temperature).

- Cell death
- Use a viability dye to exclude

dead cells from the analysis.

Variable results - Inconsistent cell numbers

- Accurately count and use a

consistent number of cells for

each sample.

- Inconsistent timing of agonist

addition

- Standardize the procedure

for adding the agonist during

acquisition.

- Temperature fluctuations

- Maintain a constant

temperature (e.g., 37°C)

throughout the experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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